3-(1-Methoxypropyl)morpholine
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Overview
Description
3-(1-Methoxypropyl)morpholine is an organic compound with the molecular formula C8H17NO2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of a methoxypropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxypropyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 1-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
. This method is favored for its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxypropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methoxypropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methoxypropyl)morpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The methoxypropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methoxypropyl group.
N-Methylmorpholine: A derivative with a methyl group instead of methoxypropyl.
N-Ethylmorpholine: A derivative with an ethyl group.
Uniqueness
3-(1-Methoxypropyl)morpholine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-3-8(10-2)7-6-11-5-4-9-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
QFMQUMSKBVCPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1COCCN1)OC |
Origin of Product |
United States |
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